MFCD02979226

Description

For context, MDL numbers typically correspond to specific chemical structures, synthesis methods, and properties, as seen in , and 9 for other compounds.

Properties

IUPAC Name |

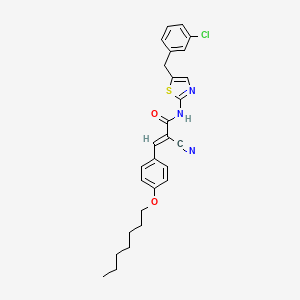

(E)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(4-heptoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28ClN3O2S/c1-2-3-4-5-6-14-33-24-12-10-20(11-13-24)15-22(18-29)26(32)31-27-30-19-25(34-27)17-21-8-7-9-23(28)16-21/h7-13,15-16,19H,2-6,14,17H2,1H3,(H,30,31,32)/b22-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMHQVPQUQAQBM-PXLXIMEGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02979226 involves several steps, including the selection of appropriate starting materials, reagents, and reaction conditions. The synthetic route typically begins with the preparation of an intermediate compound, which is then subjected to further chemical reactions to yield the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired yield and purity of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for this compound. The industrial production methods involve the use of large-scale reactors, automated systems, and stringent quality control measures to ensure the consistency and quality of the final product. The process may also include purification steps, such as crystallization or chromatography, to remove any impurities and achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions: MFCD02979226 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired reaction outcome. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents and specific solvents.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may result in the formation of substituted derivatives with different functional groups.

Scientific Research Applications

MFCD02979226 has a wide range of scientific research applications, making it a valuable compound in various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, this compound is studied for its potential biological activities and interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential and its role in drug development. In industry, this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of MFCD02979226 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical and physiological responses. The molecular targets and pathways involved in the action of this compound are the subject of ongoing research, with the aim of understanding its mode of action and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the lack of direct information on MFCD02979226, comparisons will focus on structurally and functionally analogous compounds from the evidence. These comparisons highlight methodologies and properties that would be relevant if data for this compound were available.

Table 1: Key Properties of Structurally Similar Compounds

Key Findings:

Structural Similarity: CAS 1046861-20-4 and CAS 1761-61-1 both feature aromatic brominated scaffolds, which are common in pharmaceuticals and agrochemicals .

Functional Differences :

- Solubility : CAS 1761-61-1 exhibits higher aqueous solubility (0.687 mg/ml) compared to CAS 1046861-20-4 (0.24 mg/ml), likely due to its simpler structure and lower molecular weight .

- Synthetic Accessibility : CAS 1022150-11-3 requires multi-step synthesis in DMF, whereas CAS 1046861-20-4 uses a one-pot Pd-catalyzed reaction, reflecting differences in complexity and scalability .

Biological Relevance: CAS 1046861-20-4 and CAS 1761-61-1 show moderate bioavailability (0.55), typical for boronic acids and brominated aromatics, which often face challenges in membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.